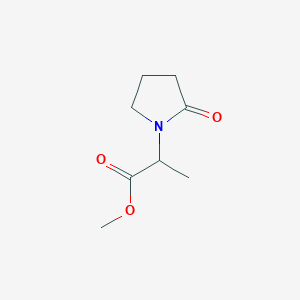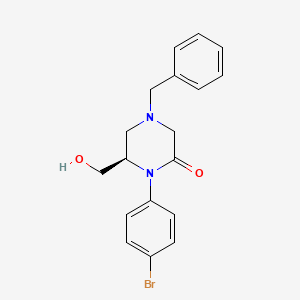
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring fused with a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine typically involves the formation of the benzothiazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. Subsequently, the triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, while in anticancer applications, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological targets underlies its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole derivatives: Compounds with the benzothiazole core also show diverse applications in medicinal and industrial chemistry.
Uniqueness
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple targets and exhibit a broad spectrum of activities .
Propiedades
Fórmula molecular |
C10H9N5S |
|---|---|
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
4-methyl-N-(1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H9N5S/c1-7-3-2-4-8-9(7)13-10(16-8)14-15-5-11-12-6-15/h2-6H,1H3,(H,13,14) |
Clave InChI |
UMUCYUOCSXOZHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)SC(=N2)NN3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


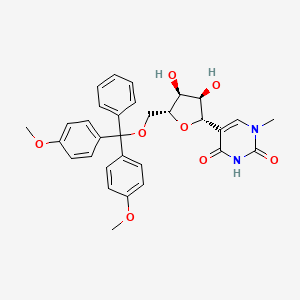
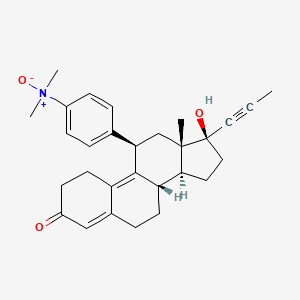






![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)

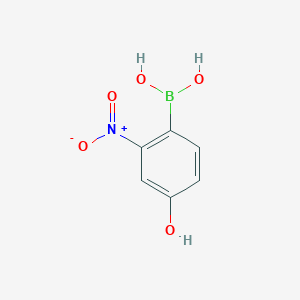
![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)
